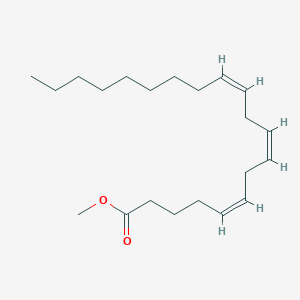

Éster metílico del ácido cis-5,8,11-eicosatrienoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

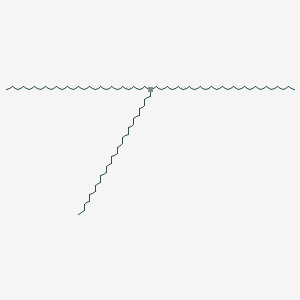

Cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-ETE) is an essential fatty acid that is found in many plants, including soybean, sunflower, and corn. It is a polyunsaturated fatty acid (PUFA) with three double bonds, and is a member of the omega-3 family. cis-5,8,11-ETE has many important biological functions, such as being involved in the regulation of gene expression and cell signaling. It has also been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disease.

Aplicaciones Científicas De Investigación

Propiedades químicas y síntesis

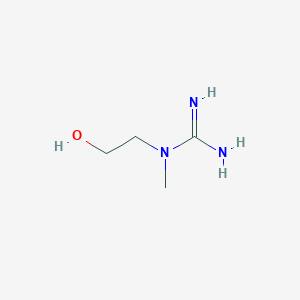

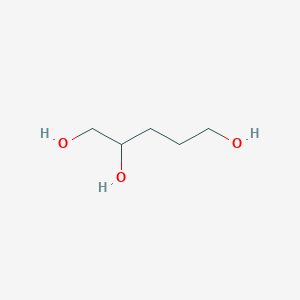

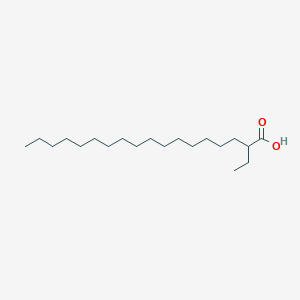

“Éster metílico del ácido cis-5,8,11-eicosatrienoico” es un compuesto con la fórmula empírica C21H36O2 . Es un tipo de éster de ácido graso insaturado . Se puede sintetizar a partir del ácido araquidónico, que se reduce por hidracina para producir ácidos eicosatrienoicos isoméricos .

Marcador de deficiencia de ácidos grasos esenciales

El ácido Mead (MA, ácido 5,8,11-eicosatrienoico) es un ácido graso poliinsaturado n-9 (PUFA) y un marcador de deficiencia de ácidos grasos esenciales . En casos de deficiencia de ácidos grasos esenciales (EFA), se sintetiza MA derivado del ácido oleico en lugar del ácido araquidónico (ARA) a partir del ácido linoleico .

Funciones fisiológicas

El ácido Mead se distribuye en varios tejidos normales y puede convertirse en varios mediadores lipídicos específicos por lipooxigenasa y ciclooxigenasa . Esto sugiere que desempeña funciones fisiológicas importantes en el cuerpo.

Inflamación

Los hallazgos recientes sugieren que el ácido Mead desempeña un papel importante en la inflamación . Está relacionado con varias enfermedades, como la inflamación, el cáncer, la dermatitis y la fibrosis quística .

Cáncer

El ácido Mead también está relacionado con el cáncer . Se sugiere que juega un papel importante como PUFA endógeno en el cáncer

Mecanismo De Acción

Target of Action

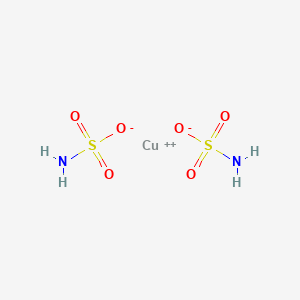

It is known that eicosanoids, a class of compounds to which this molecule belongs, often interact with a variety of cellular receptors, including g-protein coupled receptors .

Mode of Action

Eicosanoids typically exert their effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events .

Biochemical Pathways

They are involved in lipid signaling complexes that induce an inflammatory immune response .

Pharmacokinetics

It is known that eicosanoids and their esters are typically rapidly metabolized and excreted .

Result of Action

Eicosanoids are known to have wide-ranging effects on cellular function, often acting as potent mediators of inflammation and immune response .

Action Environment

The action of cis-5,8,11-Eicosatrienoic acid methyl ester, like other eicosanoids, can be influenced by a variety of environmental factors. For instance, it is known to be unstable to oxygen and direct sunlight, which can affect its efficacy and stability .

Análisis Bioquímico

Biochemical Properties

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Cellular Effects

It is known that its level is elevated in plasma during essential fatty acid deficiency in humans

Molecular Mechanism

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Temporal Effects in Laboratory Settings

It is known that it is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product

Metabolic Pathways

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-5,8,11-Eicosatrienoic acid methyl ester involves the conversion of a starting material, such as eicosapentaenoic acid, to the desired product through a series of chemical reactions.", "Starting Materials": [ "Eicosapentaenoic acid", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Methyl iodide" ], "Reaction": [ "Conversion of eicosapentaenoic acid to 5,8,11-Eicosatrienoic acid via selective hydrogenation", "Esterification of 5,8,11-Eicosatrienoic acid with methanol using methanesulfonic acid as a catalyst", "Methylation of the resulting methyl 5,8,11-Eicosatrienoate using methyl iodide and sodium hydroxide as a base" ] } | |

Número CAS |

14602-39-2 |

Fórmula molecular |

C21H36O2 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

methyl icosa-5,8,11-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3 |

Clave InChI |

AESHPAQQBZWZMS-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

SMILES canónico |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

Apariencia |

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid |

Sinónimos |

Mead Acid methyl ester |

Origen del producto |

United States |

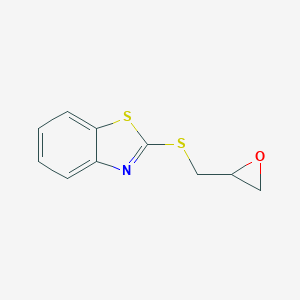

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)